6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential in cancer therapy. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. The key intermediate for the synthesis of these derivatives is 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione . This compound is then alkylated to produce the corresponding N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives .Scientific Research Applications
Structural and Vibrational Analysis : In a study by Bahgat et al. (2009), the solid phase FT-IR and FT-Raman spectra of pyrazolopyridine derivatives were recorded. The spectra were interpreted with the aid of normal coordinate analysis following full structure optimization and force field calculations based on density functional theory (DFT). This research provides insights into the structural and vibrational characteristics of similar pyrazolopyridine compounds (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis and Antibacterial Screening : Maqbool et al. (2014) explored the synthesis and antibacterial properties of various pyrazolopyridine derivatives. They demonstrated that some of these compounds exhibit significant antibacterial activities, highlighting their potential use in medical applications (Maqbool et al., 2014).
Synthesis of Carboxylic Acids : Bencková and Krutošíková (1997) synthesized pyrrolofuro[3,2-c]pyridine-2-carboxylic acid derivatives. Their methodology provides a pathway for the creation of carboxylic acid derivatives, which are important in pharmaceutical and chemical industries (Bencková & Krutošíková, 1997).
Palladium-Catalyzed Decarboxylative Couplings : Suresh et al. (2013) reported the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through palladium-catalyzed decarboxylative Suzuki coupling. This study provides a valuable approach to synthesizing complex organic compounds for various applications (Suresh et al., 2013).
Reaction with Nucleophiles : Gadzhili et al. (2015) explored reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles. Their findings provide insights into the reactivity of these compounds, which is crucial for chemical synthesis (Gadzhili et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOYIPTUQITI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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